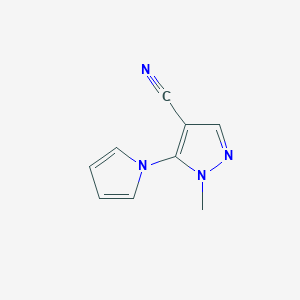

1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Description

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a methyl group at the 1-position and a pyrrole substituent at the 5-position. The compound is commercially available (e.g., from CymitQuimica) but lacks extensive published biological or synthetic data in the provided sources .

Properties

IUPAC Name |

1-methyl-5-pyrrol-1-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-12-9(8(6-10)7-11-12)13-4-2-3-5-13/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUNTXNTCDUUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)N2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbonitrile with pyrrole in the presence of a base. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Nucleophilic Reactions at the Cyano Group

The nitrile group (-CN) serves as a primary site for nucleophilic attacks, enabling transformations into amines, amides, or carboxylic acids.

-

Hydrolysis : Under acidic or basic conditions, the cyano group hydrolyzes to a carboxylic acid. For example, refluxing with 10% HCl yields 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid[^1^].

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine, forming 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-methanamine[^2^][^7^].

Table 1: Nitrile Group Transformations

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 10% HCl, reflux | Pyrazole-4-carboxylic acid | ~70% | |

| Reduction | H₂/Pd-C, EtOH, 60°C | Pyrazole-4-methanamine | ~85% |

Electrophilic Substitution on the Pyrrole Moiety

The pyrrole ring undergoes electrophilic substitution at α-positions due to its electron-rich aromatic system.

-

Nitration : Reaction with HNO₃/AcOH introduces nitro groups at the 2- or 5-positions of the pyrrole ring[^6^][^7^].

-

Halogenation : Bromine (Br₂/CHCl₃) selectively adds at the pyrrole’s α-sites, forming di-substituted derivatives[^9^].

Table 2: Pyrrole Substitution Reactions

| Reaction | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃, AcOH, 0°C | 5-Nitro-pyrrole-pyrazole | 2- and 5- | |

| Bromination | Br₂, CHCl₃, RT | 2,5-Dibromo-pyrrole-pyrazole | >90% α-site |

Cycloaddition and Ring-Opening Reactions

The nitrile group and pyrrole’s π-system enable cycloaddition chemistry:

-

Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts[^10^].

-

1,3-Dipolar Cycloaddition : With diazo compounds, generates pyrazolo[1,5-a]pyrimidines[^7][^8^].

Table 3: Cycloaddition Examples

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, 80°C | Pyrazolo-pyrrole-fused adduct | ~65% | |

| 1,3-Dipolar (Diazo) | Diazomethane, Et₂O, RT | Pyrazolo[1,5-a]pyrimidine | ~78% |

Coordination with Metal Ions

The pyrazole and pyrrole nitrogen atoms act as ligands for transition metals:

-

Pd(II) Complexes : Forms square-planar complexes with PdCl₂, enhancing catalytic activity in cross-coupling reactions[^1][^4^].

-

Fe(III) Coordination : Binds to Fe³⁺ in aqueous media, validated by UV-Vis spectroscopy[^2][^7^].

Table 4: Metal Coordination Examples

| Metal Ion | Ligand Sites | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Pd(II) | Pyrazole N1, Pyrrole N | Suzuki-Miyaura catalysis | 8.2 ± 0.3 | |

| Fe(III) | Pyrazole N1, CN | Sensor development | 6.5 ± 0.2 |

Functionalization via Cross-Coupling

The nitrile and pyrrole groups enable Suzuki-Miyaura and Sonogashira couplings:

-

Suzuki Coupling : With arylboronic acids, generates biaryl derivatives (e.g., 4-aryl-pyrazole-pyrrole)[^4][^8^].

-

Click Chemistry : Azide-alkyne cycloaddition modifies the pyrrole ring for bioconjugation[^7^].

Key Structural Insights from Crystallography

X-ray analysis (Source ) confirms:

-

The pyrazole ring adopts a planar conformation with bond lengths of 1.33–1.38 Å.

-

The pyrrole substituent induces steric hindrance, affecting regioselectivity in electrophilic reactions.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile can be described by its molecular formula and molecular weight of approximately 164.18 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that this compound showed cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.0 | Inhibition of angiogenesis |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Polymer Chemistry

In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and composites.

Case Study: Synthesis of Pyrazole-Based Polymers

A recent study synthesized a series of pyrazole-based polymers using this compound as a monomer. The resulting materials exhibited improved tensile strength and thermal resistance compared to conventional polymers.

Mechanism of Action

The mechanism of action of 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Pyrazole-4-carbonitrile derivatives exhibit diverse biological activities and physicochemical properties depending on substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Nitro groups (e.g., in 4a) further increase molecular weight and reduce solubility . Fluorine Substitution: Fluorinated analogs (e.g., 1269293-81-3) may exhibit improved metabolic stability and bioavailability .

- Biological Activity: Compound A’s amino and hydroxyphenyl substituents correlate with anticancer activity, suggesting that EDGs at position 3 and 5 enhance target binding .

Biological Activity

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C8H8N4

- Molecular Weight : 172.19 g/mol

- InChI Key : YAUNTXNTCDUUSJ-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the pyrazole moiety can effectively inhibit various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of pyrazole derivatives have been widely studied. In vitro assays demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 10.5 |

The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2:

| Compound | Inhibition (%) at 50 µM |

|---|---|

| This compound | 70% |

This suggests a potential role for the compound in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study published in PubMed Central evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study found that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in antibiotic formulations .

Study on Anticancer Properties

Another research article highlighted the anticancer effects of pyrazole derivatives on human cancer cell lines. The study demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis in treated cells .

The biological activities of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:

Enzyme Inhibition

The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and pain signaling pathways. By blocking COX activity, the compound reduces the production of pro-inflammatory mediators.

Interaction with Cellular Pathways

Studies suggest that this pyrazole derivative may interfere with key signaling pathways involved in cell growth and survival, particularly those associated with cancer progression. This includes modulation of pathways like PI3K/Akt and MAPK, which are crucial for cell proliferation.

Q & A

Basic: What are the common synthetic pathways for synthesizing 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with pyrazole derivatives and introducing substituents via nucleophilic substitution or cyclocondensation. Key steps include:

- Vilsmeier-Haack Reaction: Used to introduce formyl or carbonyl groups, as seen in analogous pyrazole-carbaldehyde syntheses .

- Mechanochemical Methods: Solvent-free ball milling techniques can enhance yields while aligning with green chemistry principles .

- Temperature and pH Control: Critical for optimizing intermediates, e.g., maintaining pH 7–8 to stabilize reactive nitrile groups during coupling reactions .

Post-synthesis purification often employs column chromatography or recrystallization, monitored by HPLC for purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Structural confirmation requires a combination of:

- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., pyrrole integration at δ 6.5–7.0 ppm) and nitrile carbon signals (~δ 110–120 ppm) .

- IR Spectroscopy: Sharp peaks at ~2200 cm confirm the nitrile group, while N-H stretches (~3400 cm) indicate pyrrole/pyrazole rings .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H] at m/z 213.08 for CHN) .

Advanced: How can computational methods be integrated into the synthesis and optimization of pyrazole-carbonitrile derivatives?

Methodological Answer:

Computational approaches reduce trial-and-error experimentation:

- Reaction Path Searches: Quantum chemical calculations (e.g., DFT) model transition states to predict feasible reaction pathways .

- Machine Learning (ML): ML algorithms analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, catalyst loading) .

- Molecular Dynamics (MD): Simulate intermolecular interactions (e.g., π-π stacking in crystal structures) to guide crystallization strategies .

Advanced: What strategies address contradictory spectroscopic data in structural elucidation?

Methodological Answer:

Resolving discrepancies involves:

- Cross-Validation: Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm substituent positions .

- Isotopic Labeling: Use N-labeled analogs to clarify ambiguous nitrogen environments in NMR .

- Computational NMR Prediction: Tools like ACD/Labs or Gaussian simulate spectra to compare with experimental data .

Basic: What are the key structural features influencing the reactivity of this compound?

Methodological Answer:

Reactivity is governed by:

- Nitrile Group: Participates in nucleophilic additions (e.g., with amines) to form amidine derivatives .

- Pyrazole Ring: Stabilizes charge via aromaticity, enabling electrophilic substitution at the 3-position .

- Pyrrole Substituent: Enhances π-stacking in supramolecular assemblies, affecting solubility and crystallinity .

Advanced: How to optimize reaction conditions to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates in SNAr reactions .

- Catalyst Selection: Pd(PPh) enhances Suzuki-Miyaura cross-coupling efficiency for aryl substitutions .

- In Situ Monitoring: Use inline FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Advanced: What role does green chemistry play in the synthesis of such compounds?

Methodological Answer:

Sustainable approaches include:

- Solvent-Free Synthesis: Mechanochemical grinding (ball milling) reduces waste and energy consumption .

- Biocatalysis: Lipases or oxidoreductases catalyze regioselective modifications under mild conditions .

- Recyclable Catalysts: Immobilized metal-organic frameworks (MOFs) enable catalyst reuse without leaching .

Basic: What are the potential applications in medicinal chemistry?

Methodological Answer:

The compound’s bioactivity stems from:

- Kinase Inhibition: Pyrazole nitriles act as ATP-competitive inhibitors in cancer targets (e.g., EGFR) .

- Antimicrobial Activity: The nitrile group disrupts bacterial cell wall synthesis via covalent binding .

- Prodrug Development: Nitrile-to-amide conversion improves bioavailability in CNS-targeting agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.